4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid
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Overview
Description
4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core with a thioether linkage and a p-tolylamino group, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the p-tolylamino group: This can be achieved by reacting p-toluidine with an appropriate acylating agent to form the corresponding amide.
Thioether formation: The amide is then reacted with a thiol compound under suitable conditions to introduce the thioether linkage.
Benzoic acid incorporation: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a carboxylation step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxo moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoic acid derivatives.
Scientific Research Applications
4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and oxo groups can participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(((2-Oxo-2-(phenylamino)ethyl)thio)methyl)benzoic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(((2-Oxo-2-(m-tolylamino)ethyl)thio)methyl)benzoic acid: Similar structure but with an m-tolyl group instead of a p-tolyl group.
Uniqueness
4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid is unique due to the presence of the p-tolylamino group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its biological activity.
Properties
IUPAC Name |
4-[[2-(4-methylanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-12-2-8-15(9-3-12)18-16(19)11-22-10-13-4-6-14(7-5-13)17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGBVUUOWMBHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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